MS4078

ALK PROTAC Binding Affinity

MS4078 (CAS 2229036-62-6) is a cereblon-recruiting PROTAC (Proteolysis Targeting Chimera) degrader targeting anaplastic lymphoma kinase (ALK). It is constructed by conjugating the ALK inhibitor ceritinib to a pomalidomide-based cereblon ligand via a piperazine-acetamide linker.

Molecular Formula C45H52ClN9O8S
Molecular Weight 914.5 g/mol
Cat. No. B15541213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4078
Molecular FormulaC45H52ClN9O8S
Molecular Weight914.5 g/mol
Structural Identifiers
InChIInChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53)
InChIKeyAYMGZLUKTNXEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS4078 Compound: ALK PROTAC Degrader Technical Overview for Procurement


MS4078 (CAS 2229036-62-6) is a cereblon-recruiting PROTAC (Proteolysis Targeting Chimera) degrader targeting anaplastic lymphoma kinase (ALK). It is constructed by conjugating the ALK inhibitor ceritinib to a pomalidomide-based cereblon ligand via a piperazine-acetamide linker [1]. This compound reduces cellular levels of oncogenic ALK fusion proteins (NPM-ALK and EML4-ALK) and inhibits ALK-driven cancer cell proliferation through a cereblon- and proteasome-dependent degradation mechanism [2].

Why MS4078 Cannot Be Substituted with Generic ALK Inhibitors or Other PROTAC Analogs


Simple ALK inhibitors (e.g., ceritinib) and even close PROTAC analogs (e.g., MS4077) exhibit markedly different pharmacological profiles in binding affinity, cellular degradation potency, anti-proliferative activity, and in vivo exposure. These quantitative differences preclude interchangeable use without altering experimental outcomes. MS4078's specific linker composition confers a unique balance of properties validated in head-to-head comparative studies, making it the preferred choice for applications requiring defined in vivo pharmacokinetic parameters or a specific window of degradation efficiency [1].

MS4078 Comparative Quantitative Evidence: Differentiated Performance vs. MS4077, Ceritinib, and Negative Controls


MS4078 vs. MS4077: Binding Affinity (Kd) to ALK

In a competitive binding assay using DNA-tagged ALK, MS4078 exhibited a Kd of 19 ± 3 nM, which is approximately 2-fold higher affinity (lower Kd) than its close analog MS4077 (Kd = 37 ± 4 nM) [1]. The parent inhibitor ceritinib had a much higher affinity (Kd = 1.3 ± 0.2 nM) [1].

ALK PROTAC Binding Affinity Kd

MS4078 vs. MS4077: Degradation Potency (DC50) in SU-DHL-1 Cells

After 16-hour treatment in SU-DHL-1 lymphoma cells, MS4078 degraded the NPM-ALK fusion protein with a DC50 of 11 ± 2 nM, whereas MS4077 was more potent with a DC50 of 3 ± 1 nM [1]. Over 90% reduction of ALK fusion protein levels was achieved at 100 nM for both compounds [1].

NPM-ALK Degradation DC50 Lymphoma

MS4078 vs. MS4077: Degradation Potency (DC50) in NCI-H2228 Cells

In NCI-H2228 lung cancer cells harboring the EML4-ALK fusion, MS4078 achieved a DC50 of 59 ± 16 nM after 16-hour treatment, while MS4077 exhibited a DC50 of 34 ± 9 nM [1]. At 100 nM concentration, both compounds reduced EML4-ALK protein levels by more than 90% [1].

EML4-ALK Degradation DC50 Lung Cancer

MS4078 vs. MS4077 and Ceritinib: Anti-Proliferative Activity (IC50) in SU-DHL-1 Cells

In SU-DHL-1 lymphoma cells, MS4078 inhibited cell proliferation with an IC50 of 33 ± 1 nM, while MS4077 had an IC50 of 46 ± 4 nM [1]. The parent ALK inhibitor ceritinib was more potent, with an IC50 of 15 ± 1 nM [1]. MS4078 was only 2-fold less potent than ceritinib, despite having a 14.6-fold lower binding affinity [1].

Anti-proliferative IC50 Lymphoma Cancer

MS4078 vs. MS4077: In Vivo Pharmacokinetic Exposure in Mice

MS4078 demonstrated good plasma exposure in a mouse pharmacokinetic study following a single intraperitoneal (IP) injection of 50 mg/kg [1]. The highest plasma concentration (Cmax) reached 3,000 nM at 2 hours post-dose, and plasma levels remained at 340 nM at 12 hours, which is approximately 10-fold higher than its IC50 for anti-proliferative activity in SU-DHL-1 cells (33 nM) [1]. The compound was well tolerated with no clinical signs observed [1]. MS4077 was not evaluated in this PK study, thus no direct comparative PK data exists between the two PROTACs.

In Vivo Pharmacokinetics Plasma Exposure Mouse

MS4078 vs. Negative Controls MS4748/MS4740: Degradation Mechanism Specificity

The authors synthesized close analogs MS4748 (7) and MS4740 (8) as negative controls, which are incapable of degrading ALK fusion proteins [1]. In cellular assays, these control compounds did not reduce NPM-ALK or EML4-ALK protein levels at concentrations up to 100 nM [1]. MS4078, in contrast, induced robust degradation that was blocked by competition with a cereblon binder or proteasome inhibitor, confirming a cereblon- and proteasome-dependent mechanism [2].

Negative Control Degradation Specificity Cereblon Proteasome

MS4078 Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


In Vivo Efficacy Studies of ALK Degradation in Mouse Models

MS4078 is the compound of choice for in vivo studies due to its documented mouse PK profile. With a Cmax of 3,000 nM and sustained plasma levels above the cellular IC50 for >12 hours, researchers can confidently dose mice at 50 mg/kg IP to achieve pharmacologically relevant exposure [1]. This enables direct assessment of ALK degradation efficacy in xenograft or genetic models without requiring additional PK optimization.

Cellular Dose-Response Studies Requiring a Broad Degradation Window

In SU-DHL-1 cells, MS4078 exhibits a DC50 of 11 nM, which is ~3.7-fold higher (less potent) than MS4077 [1]. This shallower degradation curve provides a wider concentration range for studying partial degradation effects and establishing dose-response relationships. Researchers seeking to titrate ALK protein levels rather than achieve complete ablation should select MS4078 over the more potent MS4077.

Comparative Degradation Studies in EML4-ALK-Driven Lung Cancer Models

MS4078 degrades EML4-ALK in NCI-H2228 cells with a DC50 of 59 nM, compared to 34 nM for MS4077 [1]. The reduced potency difference between the two PROTACs in this cell line (1.7-fold vs. 3.7-fold in SU-DHL-1) makes MS4078 a suitable comparator for investigating cell-type-specific degradation efficiency and the influence of fusion protein context on PROTAC activity.

Mechanistic Studies Requiring Validated Negative Controls

MS4078 should be procured alongside its structural analog negative controls, MS4748 and MS4740, which are confirmed inactive in ALK degradation assays at 100 nM [1]. This combination enables rigorous experimental design where any observed phenotype can be attributed specifically to ALK degradation rather than compound-specific off-target effects, fulfilling best practices for chemical probe usage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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